1,2-Ethanediamine, N,N-dimethyl-N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)-

Photoinduced electron transfer (PET) Fluorescence quantum yield NBD fluorophore

1,2-Ethanediamine, N,N-dimethyl-N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)- (CAS 210485-54-4), also designated NEA in the primary literature, is a 7-nitro-2,1,3-benzoxadiazole (NBD)-based fluorophore–spacer–receptor conjugate. The molecule integrates an NBD fluorophore with an N,N-dimethylethylenediamine receptor via a two-carbon spacer, functioning as a photoinduced electron transfer (PET)-based fluorescent sensor for transition metal ions.

Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
CAS No. 210485-54-4
Cat. No. B12578117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ethanediamine, N,N-dimethyl-N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)-
CAS210485-54-4
Molecular FormulaC10H13N5O3
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESCN(C)CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]
InChIInChI=1S/C10H13N5O3/c1-14(2)6-5-11-7-3-4-8(15(16)17)10-9(7)12-18-13-10/h3-4,11H,5-6H2,1-2H3
InChIKeyVIMKBZLLFHCXBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Ethanediamine, N,N-dimethyl-N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)- (CAS 210485-54-4): Chemical Identity and Fluorescent Sensor Classification


1,2-Ethanediamine, N,N-dimethyl-N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)- (CAS 210485-54-4), also designated NEA in the primary literature, is a 7-nitro-2,1,3-benzoxadiazole (NBD)-based fluorophore–spacer–receptor conjugate [1]. The molecule integrates an NBD fluorophore with an N,N-dimethylethylenediamine receptor via a two-carbon spacer, functioning as a photoinduced electron transfer (PET)-based fluorescent sensor for transition metal ions [1]. Unlike simple NBD labeling reagents that merely append a fluorescent tag to analytes, this compound exploits intramolecular PET between the tertiary amine receptor and the NBD acceptor to achieve an exceptionally low background fluorescence state that is selectively relieved upon analyte binding [1]. Its molecular formula is C₁₀H₁₃N₅O₃ (MW 251.24 g/mol), and it is commercially supplied for research use as a fluorescent probe and chelating agent .

Class PET-based turn-on fluorescent sensor
Receptor N,N-dimethylethylenediamine (tertiary amine)
Detection Mode Fluorescence enhancement upon transition metal binding

Why NBD-Ethylenediamine (NBD-ED), NBD-Cl, NBD-F, or NBD-PZ Cannot Substitute for 1,2-Ethanediamine, N,N-dimethyl-N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)- in Fluorescence Turn-On Sensing Applications


The NBD reagent family is functionally heterogeneous: NBD-Cl and NBD-F are covalent labeling reagents for amines with no intrinsic sensing capability ; NBD-PZ targets carboxyl groups via carbodiimide coupling ; and NBD-ED (4-(2-aminoethylamino)-7-nitro-2,1,3-benzoxadiazole) is a precolumn derivatization agent for carboxylic acids with λEx/λEm of 466/535 nm in methanol . None of these analogs possesses the N,N-dimethylethylenediamine receptor architecture required for efficient through-space PET quenching, which is the mechanistic basis for the target compound's >100-fold fluorescence turn-on response to transition metal ions [1]. Substituting any of these in-class reagents for the target compound in a PET-based sensing or metal-ion detection workflow will result in loss of the low-background, high-contrast signaling modality that defines its differential value [1].

Covalent NBD labeling reagents (NBD-Cl, NBD-F)
Lack PET-capable receptor; no intrinsic sensing function. Substitution may result in loss of metal-ion-responsive fluorescence turn-on.
Carboxyl-targeting NBD-PZ
Requires carbodiimide coupling; no transition metal receptor. May not provide the low-background state needed for turn-on detection.
NBD-ED (primary amine receptor)
Primary amine yields less favorable PET thermodynamics. Weaker quenching may result in higher background and reduced turn-on contrast.

Quantitative Differentiation Evidence for 1,2-Ethanediamine, N,N-dimethyl-N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)- Versus Closest Analogs


PET-Mediated Fluorescence Quantum Yield Suppression: NEA vs. NAM (NBD-N,N-Dimethylamine Control Lacking Receptor)

The target compound NEA exhibits a fluorescence quantum yield (φf) that is approximately 100-fold lower than that of the control compound NAM, which contains the identical NBD fluorophore but lacks the dimethylethylenediamine receptor moiety [1]. This near-complete quenching is attributed to efficient through-space intramolecular PET from the tertiary amine donor to the NBD acceptor and is the mechanistic prerequisite for high-contrast turn-on sensing [1].

PET Quenching Efficiency
Head-to-head
~100-fold lower φf vs. NAM
Enables low-background turn-on sensing
THF and acetonitrile; coumarin 153 reference
Photoinduced electron transfer (PET) Fluorescence quantum yield NBD fluorophore

Transition Metal Ion-Induced Fluorescence Enhancement Factors: NEA Achieves Up to 295-Fold Turn-On with Zn²⁺

NEA displays dramatic concentration-dependent fluorescence enhancement (FE) upon binding of transition metal ions, with the maximum FE reaching 295-fold for Zn²⁺ in tetrahydrofuran and 113-fold in acetonitrile [1]. By contrast, NAM shows fluorescence quenching rather than enhancement in the presence of the same metal ions due to fluorophore–metal ion collisional interactions [1]. The FE magnitude is metal-ion dependent, with Mn²⁺ (258-fold), Cr³⁺ (289-fold), Fe³⁺ (262-fold), and Ni²⁺ (247-fold) all exceeding 200-fold in THF [1].

Metal Ion Turn-On Response
Head-to-head
Up to 295-fold FE with Zn²⁺
High-contrast optical signal upon binding
THF; metal perchlorate salts
Fluorescence turn-on sensor Transition metal detection Zinc sensing

Fluorescence Lifetime Differential as a Built-In Quenching Shield: NEA's 55-Fold Shorter Lifetime vs. NAM

The PET-quenched state of NEA provides an intrinsic shielding effect against collisional quenching by paramagnetic metal ions. NEA exhibits a biexponential fluorescence decay with a dominant short-lived component of ~0.2 ns (93–98% amplitude), whereas NAM decays monoexponentially with a lifetime of 11.4–11.7 ns [1]. This 55-fold lifetime reduction means that, at a given quencher concentration, the metal-ion-induced fluorescence loss in NEA is only ~0.4% compared to 20–21% in NAM (calculated for 1 mM Co²⁺) [1].

Lifetime Quenching Shield
Head-to-head
~0.2 ns (93–98% amplitude) vs. 11.7 ns (NAM)
Reduced quenching interference from paramagnetic ions
TCSPC; ~10⁻⁵ M solutions
Fluorescence lifetime Stern-Volmer quenching PET sensor design

Receptor Amine Basicity and PET Driving Force: N,N-Dimethyl (Tertiary) vs. Primary Amine in NBD-ED

The N,N-dimethyl substitution on the receptor amine of the target compound provides a lower oxidation potential (Eox ≈ 0.49 V vs. Ag/AgCl, approximated from triethylamine) compared with a primary amine such as that found in NBD-ED [1]. This yields a favorable PET driving force (ΔG* = −26.2 kcal/mol in acetonitrile) that ensures efficient fluorescence quenching in the unbound state [1]. NBD-ED, bearing a primary amine, has a higher oxidation potential that would reduce the thermodynamic driving force for PET, resulting in less complete background suppression—though no direct comparative photophysical study of NEA vs. NBD-ED has been published to date.

Amine Basicity & PET Driving Force
Class-level
ΔG* = −26.2 kcal/mol (tertiary amine)
Tertiary amine supports efficient PET
Class-level; no direct NBD-ED comparison
Amine receptor PET thermodynamics Sensor design

Spectral Differentiation: Absorption and Emission Maxima of NEA vs. NAM and NBD-ED

NEA exhibits a characteristic absorption maximum at 459 nm and emission maximum at 529 nm in acetonitrile [1]. Relative to NAM, NEA's absorption is red-shifted (459 vs. 447 nm) due to the inductive effect of the alkylamino substituent, while its emission is slightly blue-shifted (529 vs. 532 nm), attributed to decreased charge separation in the excited state arising from through-space PET geometry [1]. NBD-ED, in methanol, has reported λEx/λEm of 466/535 nm , placing its emission 6 nm redder than NEA's—a difference that, while modest, reflects the distinct electronic influence of the N,N-dimethyl vs. primary amine substitution pattern on the NBD excited state.

Spectral Signature
Cross-study comparable
λabs 459 nm, λem 529 nm (MeCN)
Blue-shifted emission vs. NAM and NBD-ED
Cross-solvent comparison; identity verification
Fluorescence spectroscopy Stokes shift NBD spectral tuning

Procurement-Relevant Application Scenarios for 1,2-Ethanediamine, N,N-dimethyl-N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)-


Fluorescence Turn-On Detection of Zn²⁺ in Aqueous and Organic Matrices

The target compound's 295-fold fluorescence enhancement with Zn²⁺ in tetrahydrofuran and 113-fold enhancement in acetonitrile [1] makes it a high-contrast probe for zinc ion quantification. Its PET-quenched background (φf ≈ 0.007–0.009) ensures a low baseline signal [1], while the 55-fold shortened lifetime (~0.2 ns) shields against quenching interference from other paramagnetic metal ions [1]. This combination enables Zn²⁺ detection without the need for ratiometric or lifetime-based compensation strategies required by non-PET NBD labels.

Design and Calibration of PET-Based Supramolecular Fluorescent Sensors for Transition Metals

NEA serves as a structurally simple model system for studying through-space PET in fluorophore–spacer–receptor architectures [1]. The quantitative characterization of its PET thermodynamics (ΔG* = −26.2 kcal/mol), biexponential decay kinetics, and metal-ion-specific enhancement factors [1] provides a benchmark dataset for computational modeling and rational sensor engineering. Researchers developing new PET sensors can use NEA as a reference compound to validate PET efficiency and metal-ion response in novel scaffold designs.

Fluorescent Labeling with Built-In Analyte-Responsive Signal Modulation

Unlike NBD-ED, which is a passive precolumn derivatization reagent for carboxylic acids (detection limits 10–100 fmol for carnitine derivatives) [2], the target compound can potentially serve as a dual-function label that both tags an analyte and provides analyte-responsive fluorescence modulation through its PET-active receptor. This dual functionality is not available with NBD-Cl, NBD-F, or NBD-PZ, which are single-mode covalent labeling reagents .

Spectroscopic Reference Standard for NBD Derivative Characterization

With well-defined absorption (λabs = 459 nm) and emission (λem = 529 nm) maxima in acetonitrile, and a documented fluorescence lifetime profile (τ₁ ≈ 0.2 ns, τ₂ = 8.1–10.4 ns) [1], NEA can serve as a spectroscopic calibration standard for laboratories characterizing new NBD-based fluorescent probes. Its distinct spectral position—blue-shifted emission relative to both NAM (532 nm) [1] and NBD-ED (535 nm in methanol) —provides a unique reference point on the NBD spectral map.

Application
Selection Property
Validation Focus
Transition metal ion detection research
PET-mediated low-background state
Signal-to-background ratio in target matrix
PET sensor design and calibration
Well-characterized PET thermodynamics (ΔG*)
PET efficiency and metal-ion selectivity
Fluorescent labeling with analyte-responsive modulation
Tertiary amine receptor for dual function
Labeling efficiency and response modulation
Spectroscopic reference for NBD probes
Defined spectral and lifetime profile
Spectral identity and lifetime calibration
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